molecular formula C12Cl10O B1669994 Decachlorodiphenyl ether CAS No. 31710-30-2

Decachlorodiphenyl ether

Cat. No.: B1669994
CAS No.: 31710-30-2
M. Wt: 514.6 g/mol
InChI Key: CIPFDHFTBYJKQB-UHFFFAOYSA-N
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Description

Decachlorodiphenyl ether is a chemical compound with the molecular formula C12Cl10O. It is a member of the polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential health risks. This compound is primarily used as a flame retardant in various industrial applications, including plastics, textiles, and electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decachlorodiphenyl ether can be synthesized through the condensation of chlorophenols with chlorobenzenes. For example, the pyrolysis of pentachlorophenol and hexachlorobenzene at elevated temperatures (e.g., 340°C) leads to the formation of this compound . The reaction involves the removal of hydrogen chloride and the formation of the ether linkage between the two aromatic rings.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of diphenyl ether. This process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, at high temperatures. The reaction is carried out in a controlled environment to ensure the complete chlorination of the diphenyl ether, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Decachlorodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chlorinated dibenzofurans and dibenzo-p-dioxins.

    Reduction: Reduction reactions can lead to the formation of lower chlorinated diphenyl ethers.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Decachlorodiphenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of decachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. It is known to bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the induction of enzymes such as cytochrome P450, which are involved in the detoxification of harmful substances. Additionally, this compound can disrupt endocrine function by mimicking or blocking the action of natural hormones .

Comparison with Similar Compounds

Uniqueness: Decachlorodiphenyl ether is unique due to its high degree of chlorination, which imparts exceptional flame-retardant properties. this also makes it highly persistent in the environment and capable of long-range transport. Its high chlorine content also contributes to its potential for bioaccumulation and toxicity .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Cl10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPFDHFTBYJKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185607
Record name Decachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31710-30-2
Record name Decachlorodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31710-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decachlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031710302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECACHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RV1E78V2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the environmental implications of Decachlorodiphenyl ether (this compound) presence in the Great Lakes?

A: this compound is a persistent organic pollutant found in the Great Lakes, primarily accumulating in higher trophic level fish like lake trout and walleye. [, ] Concentrations increase moving from Lake Superior to Lake Ontario, with Lake Ontario fish exhibiting the highest levels. [] This biomagnification raises concerns about the potential risks to both wildlife and human health through consumption of contaminated fish.

Q2: How do the concentrations of different this compound congeners vary in fish from different Great Lakes?

A: While total this compound concentrations increase from Lake Superior to Lake Ontario, the relative abundance of specific congeners also varies. [] The Cl6 homologue is dominant in Lakes Huron, Erie, and Ontario, comprising 46% to 61% of the total this compound load. [] Interestingly, Lake Superior fish exhibit a different congener profile with higher contributions from unidentified Cl8- and Cl9-DPEs, suggesting potentially different sources or transformation processes in this lake. []

Q3: Does the bioaccumulation of this compound differ between fish species within the same lake?

A: Research in Siskiwit Lake (Lake Superior) indicates that bioaccumulation patterns of this compound, as well as other chlorinated organic compounds, differ between lake trout and whitefish. [] This suggests that factors beyond the compound's physical-chemical properties, such as species-specific physiology and feeding habits, influence bioaccumulation. []

Q4: How does this compound interact with the aryl hydrocarbon receptor (AhR) pathway?

A: While not as potent as some lower chlorinated diphenyl ethers, this compound exhibits immunotoxic effects, likely mediated through the AhR pathway. [] In mice, it suppresses the splenic plaque-forming cell response to sheep red blood cells, with varying sensitivity between Ah-responsive (C57BL/6) and less responsive (DBA/2) strains. [] This highlights the role of AhR in this compound-induced immunotoxicity, though additional AhR-independent mechanisms might also be involved. []

Q5: Does this compound induce xenobiotic metabolizing enzymes in the liver?

A: Yes, this compound demonstrates the ability to induce certain xenobiotic metabolizing enzymes in rat liver. [] Administration of this compound increases EPN detoxification, NADPH cytochrome c reductase, and cytochrome P-450 levels, while not affecting aryl hydrocarbon hydroxylase activity. [] This induction pattern suggests that this compound can alter xenobiotic metabolism, potentially influencing the toxicity and clearance of other environmental contaminants. []

Q6: What are the implications of this compound formation from chlorophenols and chlorobenzenes?

A: Research suggests that this compound can be formed through the condensation of chlorophenols with chlorobenzenes. [] This finding has significant implications for understanding the environmental fate and sources of this compound. It suggests that the presence of precursor compounds like chlorophenols and chlorobenzenes in the environment could lead to the formation of more persistent and potentially more toxic this compound. [] Understanding these formation pathways is crucial for developing effective strategies to mitigate this compound contamination.

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